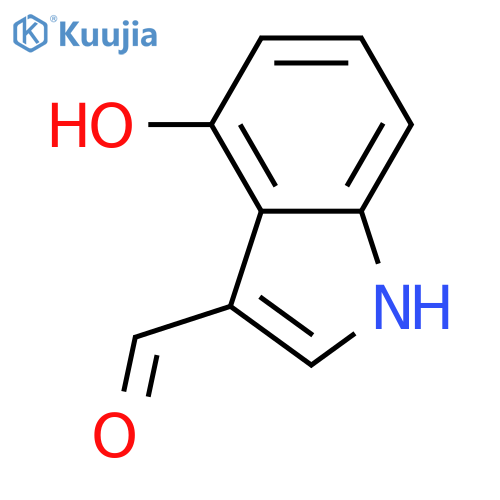

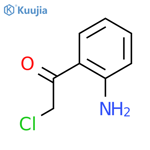

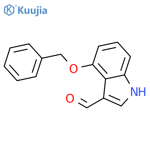

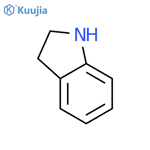

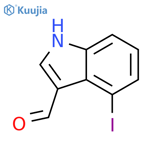

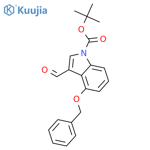

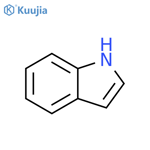

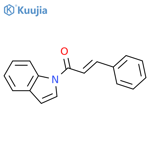

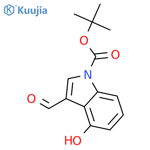

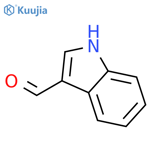

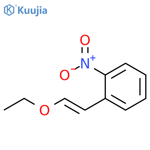

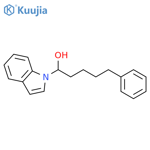

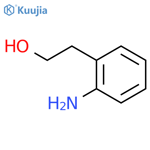

Product class 13: indole and its derivatives

,

Science of Synthesis,

2001,

10,

361-652